![molecular formula C19H25NO3 B011387 (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate CAS No. 101710-96-7](/img/structure/B11387.png)
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester: is a complex organic compound known for its unique chemical structure and properties. It contains multiple functional groups, including an ester, a tertiary amine, a hydroxyl group, and a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of alpha-Isopropenylmandelic acid: This can be achieved through the reaction of mandelic acid with isopropenyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester and amine groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester can be compared with other similar compounds, such as:
Mandelic acid esters: These compounds share a similar core structure but differ in the esterifying group, leading to variations in their chemical and biological properties.
Quinuclidine derivatives: These compounds contain the quinuclidine moiety and exhibit similar pharmacological activities but differ in their overall structure and functional groups.
The uniqueness of alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
101710-96-7 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate |
InChI |
InChI=1S/C19H25NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,14-15,17,22H,1,9-12H2,2-3H3 |
InChI Key |
XNYLQHTXBORYNP-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O |
Canonical SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O |
Synonyms |
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


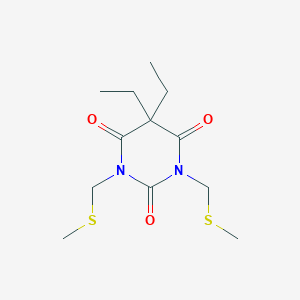
![1-(3-aminophenyl)-2-[methyl(propan-2-yl)amino]ethanol](/img/structure/B11309.png)
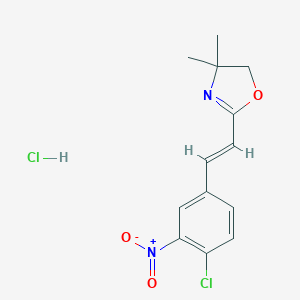
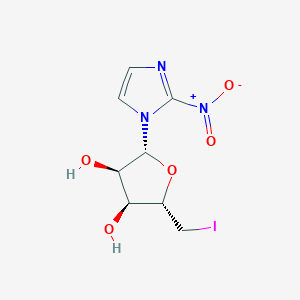
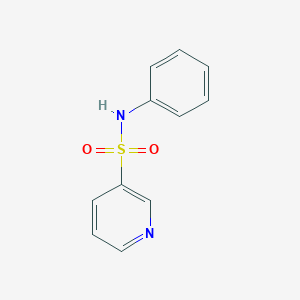
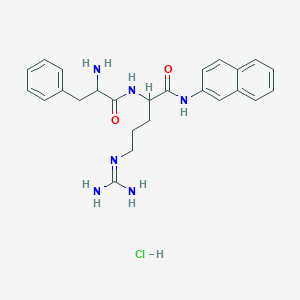
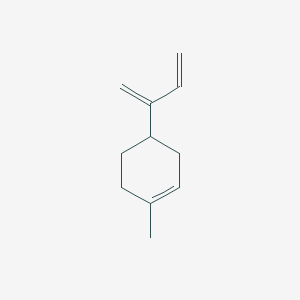

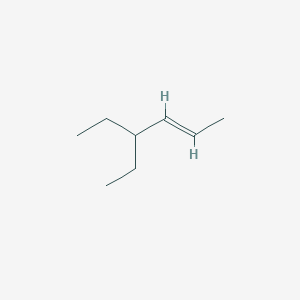
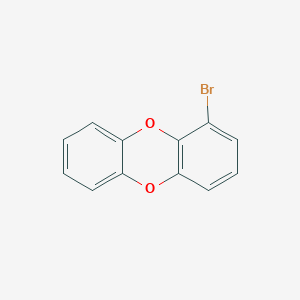
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)


![(2S,3S,4aR,6S,7S,8aR)-3,7-dibromo-6-ethyl-2-[(Z)-pent-2-en-4-ynyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran](/img/structure/B11329.png)
